molecular formula C6H5FO2S B1311864 Methyl 3-fluorothiophene-2-carboxylate CAS No. 100421-52-1

Methyl 3-fluorothiophene-2-carboxylate

Cat. No.: B1311864
CAS No.: 100421-52-1
M. Wt: 160.17 g/mol
InChI Key: UKIUEFZYSXIGPY-UHFFFAOYSA-N
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Description

Methyl 3-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C6H5FO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a fluorine atom at the third position and a carboxylate ester group at the second position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 3-fluorothiophene-2-carboxylate involves the Schiemann reaction. This reaction introduces a fluorine atom into the thiophene ring using 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a precursor. The reaction proceeds with a yield of 67% . The product, this compound, can then be saponified to yield 3-fluorothiophene-2-carboxylic acid, which is subsequently decarboxylated to afford 3-fluorothiophene in 93% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Schiemann reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-fluorothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Fluorothiophene: A simpler analog without the carboxylate ester group.

    3-Fluorothiophene-2-carboxylic acid: The acid form of the compound.

    Methyl 5-bromo-4-fluorothiophene-2-carboxylate: A brominated analog.

Uniqueness

Methyl 3-fluorothiophene-2-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a functional additive in industrial applications .

Properties

IUPAC Name

methyl 3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIUEFZYSXIGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441994
Record name Methyl 3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100421-52-1
Record name Methyl 3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What challenges were encountered in utilizing Methyl 3-fluorothiophene-2-carboxylate for synthesizing 2-amino-3-fluorothiophene?

A2: Although this compound was successfully synthesized, converting it to 2-amino-3-fluorothiophene proved challenging. Attempts to convert its hydrazide derivative to the target aminofluorothiophene using the Curtius reaction were unsuccessful []. This suggests that alternative synthetic routes or modifications to the reaction conditions might be necessary to achieve the desired transformation.

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